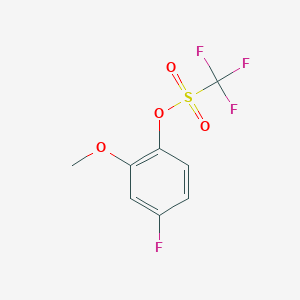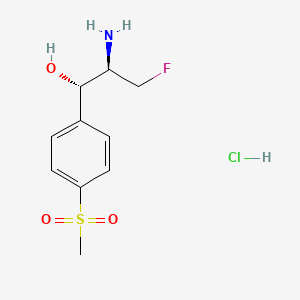![molecular formula C34H40N2NiP2+2 B13437301 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel is a complex organometallic compound that features a nickel center coordinated to a unique ligand system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel typically involves the coordination of nickel to a pre-formed ligand. The ligand can be synthesized through a multi-step process involving the reaction of diphenylphosphine with a suitable alkyl halide, followed by the introduction of the imino and butan-2-ylideneamino groups. The final step involves the coordination of the ligand to a nickel precursor under inert conditions, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the coordination environment and potentially the reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligand system.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nickel(II) or nickel(III) complexes, while reduction could yield nickel(0) species. Substitution reactions can produce a wide range of nickel complexes with different ligand environments.
Aplicaciones Científicas De Investigación
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound’s potential bioactivity is being explored, particularly in the context of enzyme mimetics and metallodrug development.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs have shown promise.
Industry: It is investigated for its use in materials science, particularly in the development of new materials with unique electronic or magnetic properties.
Mecanismo De Acción
The mechanism by which 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific application, but often involve the activation of small molecules or the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nickel complexes with phosphine ligands, such as:
- Bis(diphenylphosphino)nickel(II) chloride
- Nickel(II) acetylacetonate
- Nickel(II) bis(1,5-cyclooctadiene)
Uniqueness
What sets 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel apart is its unique ligand system, which provides a distinct electronic environment around the nickel center. This can lead to unique reactivity and selectivity in catalytic processes, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C34H40N2NiP2+2 |
|---|---|
Peso molecular |
597.3 g/mol |
Nombre IUPAC |
3-[3-(3-diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel |
InChI |
InChI=1S/C34H38N2P2.Ni/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34;/h3-14,17-24H,15-16,25-28H2,1-2H3;/p+2 |
Clave InChI |
ILRLBVPENGSFTO-UHFFFAOYSA-P |
SMILES canónico |
CC(=NCCC[PH+](C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCC[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)



![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)

![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)


![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
